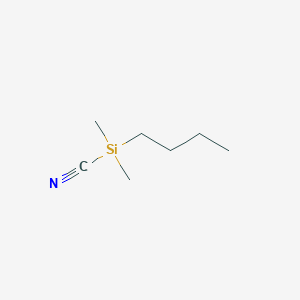![molecular formula C13H28OSi2 B14308348 tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane CAS No. 111999-90-7](/img/structure/B14308348.png)
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is a complex organosilicon compound. It features a tert-butyl group, dimethylsilyl group, and a trimethylsilyl-protected butynyl group. This compound is notable for its use in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silanol with a trimethylsilyl-protected butynyl halide under basic conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Oxidation Reactions: The compound can be oxidized to introduce hydroxyl groups.
Reduction Reactions: Reduction can be performed to convert the alkyne to an alkene or alkane
Common Reagents and Conditions
Tetrabutylammonium fluoride (TBAF): Used for deprotection of the trimethylsilyl group.
Palladium catalysts: Employed in hydrogenation reactions to reduce the alkyne.
Oxidizing agents: Such as potassium permanganate for oxidation reactions
Major Products Formed
Hydroxylated derivatives: Formed through oxidation.
Alkenes and alkanes: Resulting from reduction reactions.
Substituted silanes: Produced via substitution reactions
Applications De Recherche Scientifique
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is used in various scientific research applications:
Organic Synthesis: As a protecting group for alcohols and amines.
Material Science: In the synthesis of silicon-based polymers and materials.
Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
Analytical Chemistry: Used in the derivatization of compounds for gas chromatography and mass spectrometry
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane involves its ability to act as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups. The tert-butyl and dimethylsilyl groups further stabilize the compound and enhance its reactivity in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the butynyl group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyl group instead of a butynyl group.
tert-Butyldimethylsilyloxyacetaldehyde: Features an aldehyde group instead of the butynyl group .
Uniqueness
tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane is unique due to its combination of protecting groups and the presence of a butynyl moiety. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Propriétés
Numéro CAS |
111999-90-7 |
|---|---|
Formule moléculaire |
C13H28OSi2 |
Poids moléculaire |
256.53 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(4-trimethylsilylbut-2-ynoxy)silane |
InChI |
InChI=1S/C13H28OSi2/c1-13(2,3)16(7,8)14-11-9-10-12-15(4,5)6/h11-12H2,1-8H3 |
Clé InChI |
HGGDXGVHCPBOJL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC#CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
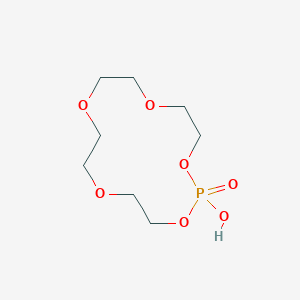
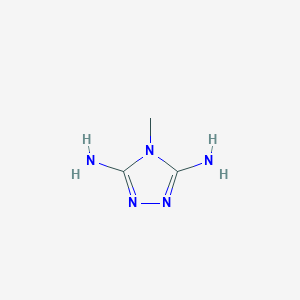
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
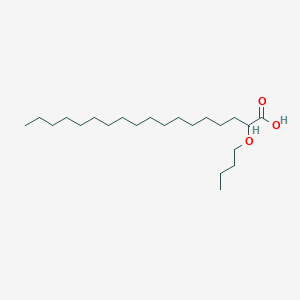
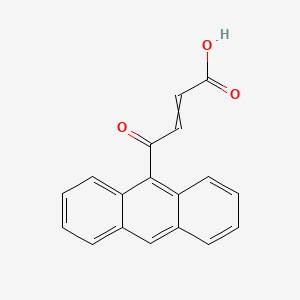
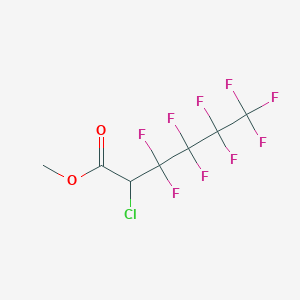

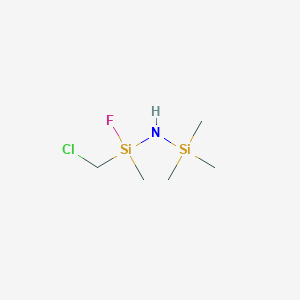
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)

![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
